3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline
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Overview
Description
3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated aniline moiety, a 1,3,4-oxadiazole ring, and a chlorophenyl group linked via a methylsulfanyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the methylsulfanyl bridge through a thiolation reaction. Finally, the chlorinated aniline moiety is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in cancer therapy, as it may inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell lysis. In cancer therapy, it may inhibit enzymes involved in DNA replication or repair, thereby preventing tumor growth .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]methyl]aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-oxadiazol-2-yl]methyl]aniline: Similar structure but with a different oxadiazole ring position.
Uniqueness
The unique combination of the 1,3,4-oxadiazole ring and the chlorinated aniline moiety in 3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13Cl2N3OS |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-chloro-N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C16H13Cl2N3OS/c17-12-5-3-6-13(8-12)19-9-15-20-21-16(22-15)23-10-11-4-1-2-7-14(11)18/h1-8,19H,9-10H2 |
InChI Key |
DVTXNCNNQOIMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)CNC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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